1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA
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Overview
Description
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea is a heterocyclic compound that combines the structural features of benzoxazole, phenyl, furan, and thiourea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Introduction of Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced via acylation reactions, typically using furan-2-carbonyl chloride and a base such as triethylamine.
Formation of Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its heterocyclic structure.
Materials Science: Use in the development of fluorescent probes and sensors due to its photophysical properties.
Organic Synthesis: Intermediate in the synthesis of more complex molecules and as a building block for various organic reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thioamide: Similar structure but with a thioamide moiety instead of thiourea.
Uniqueness
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea is unique due to its combination of benzoxazole, phenyl, furan, and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-17(16-6-3-11-24-16)22-19(26)20-13-9-7-12(8-10-13)18-21-14-4-1-2-5-15(14)25-18/h1-11H,(H2,20,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIYTPLLZHJLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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